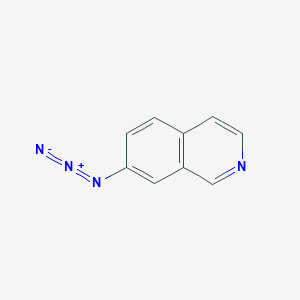

7-Azidoisoquinoline

Description

These derivatives are characterized by a fused indenoisoquinoline scaffold modified with nitrogen substitutions (e.g., at position 7) and functionalized side chains. The synthesis of these compounds involves multi-step reactions, including Mitsunobu coupling, oxidation, and nucleophilic substitution, to introduce diverse substituents that modulate their physicochemical and biological properties .

Properties

CAS No. |

218301-40-7 |

|---|---|

Molecular Formula |

C9H6N4 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

7-azidoisoquinoline |

InChI |

InChI=1S/C9H6N4/c10-13-12-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H |

InChI Key |

WWNQKPVKQSUGCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield: Nitro-containing derivatives (e.g., compound 65) exhibit higher yields (61%) compared to morpholino-substituted analogs (40–38%) . The electron-withdrawing nitro group may enhance reaction efficiency. Hydrophilic substituents (e.g., 2-hydroxyethylamino in compound 31) result in lower yields (20%), likely due to challenges in purification .

Thermal Stability: Compounds 18–22 with bulky alkylamino groups demonstrate high thermal stability (melting points up to 324°C), suggesting strong intermolecular interactions .

Spectral Consistency :

- All derivatives were confirmed via $^1$H NMR and ESIMS, with experimental data matching theoretical calculations .

Comparison with Broader Isoquinoline Analogs

While the evidence primarily focuses on 7-Aza-indenoisoquinolines, other isoquinoline derivatives provide contextual insights:

Table 2: Comparison with Non-Aza Isoquinoline Derivatives

Key Differences:

- Electronic Effects: Nitro and morpholino groups in 7-Aza-indenoisoquinolines introduce polar interactions absent in methoxy or bromo-substituted analogs .

- Biological Relevance: Unlike ester or bromo derivatives, 7-Aza-indenoisoquinolines are explicitly designed for Topoisomerase I inhibition, though biological data remain unreported in the evidence .

Implications for Drug Development

The structural versatility of 7-Aza-indenoisoquinolines allows fine-tuning of solubility, stability, and target affinity. For instance:

- Morpholino Groups: Enhance solubility but may reduce cellular uptake due to increased hydrophilicity .

- Nitro Groups : Improve synthetic yields but could introduce metabolic instability .

Further studies correlating substituent effects with anticancer activity are critical to advancing these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.